molecular formula C21H18ClN5O2S B11704330 (4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11704330
M. Wt: 439.9 g/mol
InChI Key: ZDRVMQKSMRTCLN-UHFFFAOYSA-N
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Description

(4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a diverse array of functional groups, including a thiazole ring, a pyrazolone core, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Pyrazolone Core: The pyrazolone core is formed by the reaction of hydrazine derivatives with β-diketones under reflux conditions.

    Hydrazone Formation: The final step involves the condensation of the synthesized thiazole and pyrazolone intermediates with 3-chloro-2-methylphenylhydrazine under basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure allows for the design of drugs that can interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The hydrazone linkage and thiazole ring are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Carboxymethyl chitosan: A biocompatible polymer with similar functional groups.

Uniqueness

What sets (4E)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both a thiazole ring and a pyrazolone core in a single molecule is particularly noteworthy.

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H18ClN5O2S/c1-12-16(22)5-4-6-17(12)24-25-19-13(2)26-27(20(19)28)21-23-18(11-30-21)14-7-9-15(29-3)10-8-14/h4-11,26H,1-3H3

InChI Key

ZDRVMQKSMRTCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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